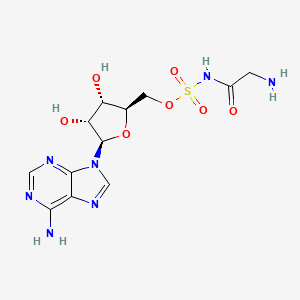
5'-O-(Glycylsulfamoyl)adenosine
Vue d'ensemble
Description
Synthesis Analysis
A series of 5′-O-[(N-acyl)sulfamoyl]adenosines was prepared and evaluated for inhibition of MbtA and activity against whole-cell M. tuberculosis under iron-deficient and iron-rich conditions . A comprehensive and systematic evaluation of the acyl group revealed that a benzoyl substituent is required for antitubercular activity and potent .Molecular Structure Analysis
The molecular formula of “5’-O-(Glycylsulfamoyl)adenosine” is C12H17N7O7S . The average mass is 387.372 Da and the monoisotopic mass is 387.096100 Da .Applications De Recherche Scientifique
Adenosine as a Metabolic Regulator
5'-O-(Glycylsulfamoyl)adenosine is related to adenosine, a significant signal molecule in cellular physiology. Adenosine, derived from the dephosphorylation of adenine nucleotides, plays roles in neurotransmission, secretion, vasodilation, cell proliferation, and apoptosis. It's particularly protective during cellular stress like ischemia or anoxia. Adenosine receptors and transporters are potential drug targets in various pathophysiological conditions. Cytoplasmic 5'-nucleotidase, involved in adenosine production, is crucial in ischemia and certain drug efficacy, highlighting its significance in nucleoside-based drugs and nucleic acid synthesis regulation (Borowiec et al., 2006).
Clinical Applications of ATP and Adenosine
Extracellular ATP and its breakdown product, adenosine, exert effects on biological processes like muscle contraction and vasodilation. Clinical applications include pain reduction in anaesthesia, use in inducing hypotension during surgery, enhancing survival in hemorrhagic shock, and as a pulmonary vasodilator in pulmonary hypertension. They're also used in diagnosing and treating paroxysmal supraventricular tachycardias and in diagnosing coronary artery disease. This highlights the broad spectrum of clinical applications of adenosine and its derivatives (Agteresch et al., 1999; Agteresch et al., 2012).
Role in Retinal Vasculogenesis and Oxygen-Induced Retinopathy
Adenosine, produced by 5' nucleotidase, plays a crucial role in retinal vasculogenesis and in conditions like oxygen-induced retinopathy (OIR). Its levels correlate with active vasculogenesis, and alterations in adenosine and 5' nucleotidase levels have implications in OIR, suggesting potential therapeutic applications in retinal diseases (Lutty et al., 2000; Lutty & Mcleod, 2003).
Inhibitors of Enzymatic Activity
5'-O-(Glycylsulfamoyl)adenosine derivatives, like 5'-O-[N-(l-glutamyl)-sulfamoyl]adenosine, are competitive inhibitors of certain enzymes, such as the E. coli glutamyl-tRNA synthetase. They exhibit varying degrees of inhibition depending on the organism and enzyme type, indicating their potential as biochemical tools or therapeutic agents (Bernier et al., 2005).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPZASLDLLQFT-JJNLEZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Glycylsulfamoyl)adenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




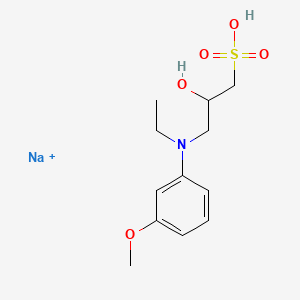
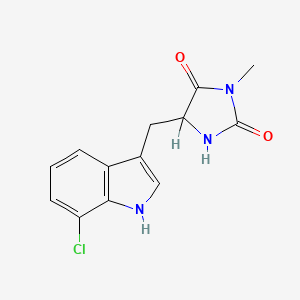
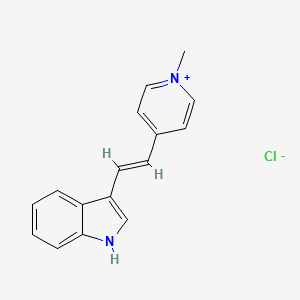
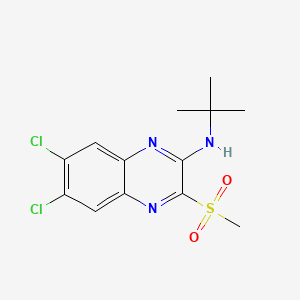
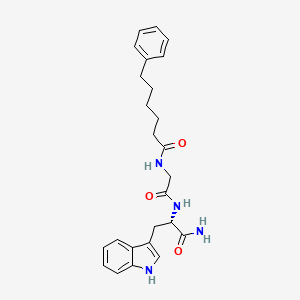
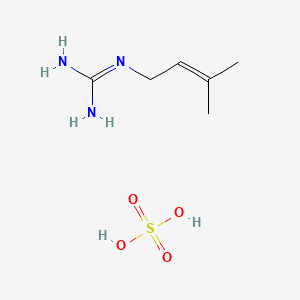
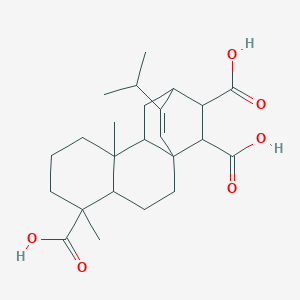
![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
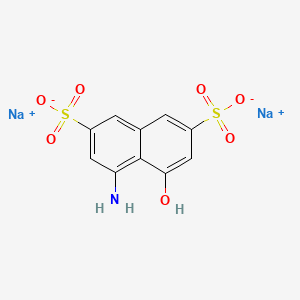
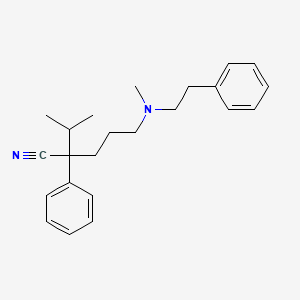
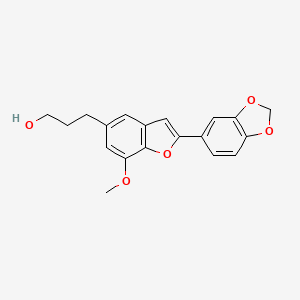
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)